REACTION_CXSMILES
|
C(P([C:10]([CH3:13])([CH3:12])C)C(C)(C)C)(C)(C)C.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:21](O[Na])([CH3:24])([CH3:23])C>C1(C)C=CC=CC=1>[C:15]1([N:14]([C:12]2[CH:10]=[CH:13][CH:23]=[CH:21][CH:24]=2)[C:18]2[CH:19]=[CH:20][C:15]([NH:14][C:23]3[CH:21]=[CH:24][CH:13]=[CH:10][CH:12]=3)=[CH:16][CH:17]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
4-bromo-triphenylamine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
tris(benzylideneacetone)dipalladium (0)
|
Quantity
|
282 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 μL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with toluene
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |